molecular formula C18H18ClNO2 B5325856 (E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE

(E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5325856
M. Wt: 315.8 g/mol
InChI Key: SQHOYDMWHBSDQZ-ACCUITESSA-N
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Description

(E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a chlorophenethyl group and a methoxyphenyl group connected through a propenone linkage

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenyl)ethylamino]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-17-8-4-15(5-9-17)18(21)11-13-20-12-10-14-2-6-16(19)7-3-14/h2-9,11,13,20H,10,12H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHOYDMWHBSDQZ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the reaction of 4-chlorophenethylamine with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenone linkage. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A related compound with a similar methoxyphenyl group.

    Bis(2-ethylhexyl) terephthalate: Another compound with structural similarities in terms of ester linkages.

Uniqueness

(E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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